REACTION_CXSMILES
|
[CH:1]1([C:5](Cl)=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH2:13][CH2:14][NH2:15].C(N(CC)CC)C.Cl>O1CCCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH2:13][CH2:14][NH:15][C:5]([CH:1]2[CH2:4][CH2:3][CH2:2]2)=[O:6])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCN)C=CC1OC
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCNC(=O)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |